2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid
Description
This compound features a pyridine core substituted with a 3-nitro group, a 4-chlorobenzylamino moiety at position 6, and an acetic acid-linked amino group at position 2. Its structure combines electron-withdrawing (nitro) and lipophilic (4-chlorobenzyl) groups, which are critical for biological interactions.
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methylamino]-3-nitropyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O4/c15-10-3-1-9(2-4-10)7-16-12-6-5-11(19(22)23)14(18-12)17-8-13(20)21/h1-6H,7-8H2,(H,20,21)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPQFBIQTRSXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C14H13ClN4O4
- Molecular Weight : 336.73 g/mol
- CAS Number : Not specified in the search results.
The compound exhibits biological activity primarily through its interactions with various molecular targets, which may include:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with receptors influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound has several potential biological activities, including:
- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains.
- Neuroprotective Effects : Potential applications in neuroprotection have been suggested based on its structural properties.
Data Table of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A431 (epidermoid carcinoma) | <10 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticonvulsant | PTZ-induced seizures | 20 |
Case Study 1: Anticancer Activity
In a study evaluating the compound's anticancer properties, it was tested against multiple cell lines, including A431 and HT29. The results demonstrated significant cytotoxicity with an IC50 value of less than 10 µM for A431 cells, indicating strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of the compound against Staphylococcus aureus. The compound showed an IC50 value of 15 µM, suggesting moderate effectiveness in inhibiting bacterial growth. Further investigations are warranted to explore its mechanism of action against this pathogen.
Scientific Research Applications
Medicinal Chemistry
Anticholinesterase Activity:
Recent studies have highlighted the potential of 2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and cognition. Compounds that inhibit these enzymes are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's disease. The presence of the 1,2,3-triazole moiety in related compounds has been shown to enhance anticholinesterase activity, suggesting that similar modifications to this compound could yield effective inhibitors .
Structure-Activity Relationship Studies:
The structure of this compound allows for modifications that can lead to increased potency and selectivity against cholinesterases. Research into the synthesis of derivatives has demonstrated that variations in substituents can significantly impact biological activity. For example, the incorporation of different aromatic groups or functional groups can enhance binding affinity and inhibitory effects on cholinesterases .
Antimicrobial Research
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Heterocyclic compounds containing pyridine rings, like this one, often exhibit significant antibacterial properties. Studies have shown that modifications to the pyridine structure can lead to enhanced efficacy against resistant strains of bacteria .
Case Studies:
In one notable study, derivatives of pyridine-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to improved antimicrobial activity, making them potential candidates for further development as antibacterial agents .
Neuropharmacological Applications
Neuroprotective Effects:
Research has suggested that compounds similar to this compound exhibit neuroprotective effects in models of oxidative stress and neuroinflammation. The ability to modulate neurotransmitter levels while providing protection against neuronal damage positions this compound as a candidate for treating conditions like stroke or traumatic brain injury .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Analogues
Substituent Effects on Bioactivity
- Chlorine Position : The 4-chlorobenzyl group in the target compound and CCAB provides moderate lipophilicity, whereas the 3,4-dichlorobenzyl group in increases potency but raises toxicity risks due to higher Cl content .
- Heterocycle Core : Pyrimidine-based analogues (e.g., ) may exhibit different binding modes compared to pyridine derivatives due to variations in ring size and hydrogen-bonding capacity .
Research Findings and Key Insights
- Antimicrobial Efficacy : Pyrimidine derivatives with 4-chlorobenzyl groups (e.g., ) inhibit bacterial growth at MIC values of 8–32 µg/mL, comparable to ciprofloxacin. The target compound’s nitro group may further disrupt microbial redox systems, though specific data are pending .
- Anti-inflammatory Activity : CCAB’s anthranilic acid derivative reduces TNF-α production by 40% in vitro at 10 µM . The target compound’s acetic acid moiety may similarly target prostaglandin pathways, but its pyridine ring could limit solubility compared to benzoate esters .
- Toxicity Considerations: Dichlorinated analogues (e.g., ) show higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) than monochloro derivatives, suggesting a balance between potency and safety is critical .
Q & A
Q. What are the optimal synthetic routes for 2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid, considering functional group compatibility and reaction yields?
- Methodological Answer : A stepwise approach is recommended. First, introduce the 4-chlorobenzylamine group via nucleophilic substitution under alkaline conditions (e.g., using K₂CO₃ in DMF at 80°C). Next, reduce the nitro group to an amine using iron powder in acidic media (e.g., HCl/EtOH, 60°C), ensuring minimal side reactions. Finally, couple the intermediate with glycine derivatives via a carbodiimide-mediated condensation (e.g., EDC/HOBt in DCM). Monitor reaction progress via TLC or LC-MS to optimize yields. This methodology is adapted from analogous nitro-pyridine syntheses .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to confirm the presence of the nitro group (δ ~8.5 ppm for aromatic protons) and acetic acid moiety (δ ~3.9 ppm for CH₂).
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, targeting the [M+H]⁺ ion. Cross-reference data with computational predictions (e.g., Gaussian-based NMR simulations) to resolve ambiguities .
Q. What stability challenges arise for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Nitro groups may hydrolyze under strongly acidic/basic conditions.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in anhydrous DMSO or under nitrogen to prevent nitro-group reduction .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under experimental conditions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to:
- Map potential energy surfaces for nitro-group reduction pathways.
- Simulate UV-Vis spectra to correlate experimental absorbance peaks with electronic transitions.
- Predict regioselectivity in further functionalization (e.g., amide bond formation). Tools like Gaussian or ORCA, combined with ICReDD’s reaction path search algorithms, can narrow optimal conditions before lab validation .
Q. What strategies resolve contradictory data on the compound’s spectroscopic properties across studies?
- Methodological Answer :
- Controlled Replication : Reproduce experiments using standardized solvents (e.g., deuterated DMSO for NMR) and calibration protocols.
- Cross-Validation : Compare experimental IR/Raman spectra with computational vibrational frequency analyses (e.g., using VEDA software).
- Meta-Analysis : Aggregate data from multiple studies to identify outliers, leveraging statistical tools (e.g., PCA) to isolate variables like solvent polarity or impurity interference .
Q. How can reaction kinetics elucidate mechanistic pathways for nitro-group transformations in this compound?
- Methodological Answer : Perform kinetic studies under pseudo-first-order conditions:
- Reduction Kinetics : Monitor nitro-to-amine conversion via UV-Vis (λ = 400 nm for nitro absorbance) using Na₂S₂O₄ or H₂/Pd-C. Fit data to a Langmuir-Hinshelwood model to distinguish between surface adsorption and bulk-phase mechanisms.
- Activation Energy : Use Arrhenius plots (k vs. 1/T) from reactions at 25–60°C to determine . Compare with DFT-calculated transition states to validate mechanisms .
Q. What advanced separation techniques improve isolation of stereoisomers or degradation products?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IG-3 column with hexane:isopropanol (90:10) to resolve enantiomers, if present.
- Prep-SFC : Supercritical fluid chromatography (CO₂/MeOH) offers higher resolution for polar degradation products.
- Membrane Filtration : Employ nanofiltration membranes (MWCO 500 Da) to separate low-molecular-weight byproducts during large-scale synthesis .
Data Analysis and Experimental Design Tables
| Contradictory Data Resolution Workflow |
|---|
| 1. Replicate under controlled conditions. |
| 2. Cross-validate with computational models. |
| 3. Perform meta-analysis to identify systemic errors. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
